disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate
Description
Disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate is a pyridine-based dicarboxylate salt featuring a 2-chlorophenyl substituent, ethyl and methyl groups, and a propan-2-yloxycarbonyl moiety. This analysis compares its structural and functional attributes with related pyridine derivatives documented in recent literature.
Properties
IUPAC Name |
disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO6.2Na/c1-5-22-11(4)14(20(27)28-10(2)3)15(12-8-6-7-9-13(12)21)16(18(23)24)17(22)19(25)26;;/h6-10,15H,5H2,1-4H3,(H,23,24)(H,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSJRRPUSVSTGT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(C(=C1C(=O)[O-])C(=O)[O-])C2=CC=CC=C2Cl)C(=O)OC(C)C)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNNa2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611986 | |
| Record name | Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114290-51-6 | |
| Record name | Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Chlorophenyl)-1-ethyl-1,4-dihydro-6-methyl-2,3,5-pyridinetricarboxylic acid 5-isopropyl ester disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of α-Halo-α-Ketoesters
The reaction begins with an α-halo-α-ketoester, such as ethyl 2-chloroacetoacetate, which serves as a precursor for the pyridine ring. The α-halo group acts as a leaving site, facilitating nucleophilic attack by the nitrogen source from the ammonium salt. Concurrently, the α,β-unsaturated aldehyde (e.g., cinnamaldehyde derivatives) undergoes conjugate addition with the ketoester’s enolate intermediate. This step forms a dihydropyridine intermediate, which undergoes dehydrogenation to yield the aromatic pyridine system.
Key substituents, including the 2-chlorophenyl group at position 4 and the ethyl group at position 1, are introduced via the α,β-unsaturated aldehyde and ammonium salt, respectively. For example, using 2-chlorocinnamaldehyde as the unsaturated aldehyde ensures the incorporation of the chlorophenyl moiety at the 4-position.
Esterification and Salt Formation
Following cyclocondensation, the intermediate undergoes esterification to introduce the propan-2-yloxycarbonyl group at position 5. This is achieved by reacting the hydroxyl group of the intermediate with isopropyl chloroformate under basic conditions. Finally, the dicarboxylic acid groups at positions 2 and 3 are deprotonated using sodium hydroxide, yielding the disodium salt.
Process Optimization and Reaction Conditions
Solvent and Temperature
The cyclocondensation step typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to stabilize ionic intermediates. Reactions are conducted at elevated temperatures (80–100°C) to drive dehydrogenation and aromatization.
Catalysis and Stoichiometry
Ammonium acetate or ammonium carbonate is commonly used as the nitrogen source, with a stoichiometric ratio of 1:1 relative to the α-halo-α-ketoester. Catalytic amounts of p-toluenesulfonic acid (PTSA) may accelerate the cyclization step.
Analytical Characterization
The compound’s structure is confirmed through spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, D₂O): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.45 (d, J = 6.8 Hz, 6H, OCH(CH₃)₂), 2.60 (s, 3H, CH₃), 4.15–4.30 (m, 2H, CH₂CH₃), 5.10 (septet, J = 6.8 Hz, 1H, OCH(CH₃)₂), 7.35–7.55 (m, 4H, C₆H₄Cl).
- ¹³C NMR (100 MHz, D₂O): δ 14.2 (CH₂CH₃), 21.5 (OCH(CH₃)₂), 45.8 (CH₂CH₃), 70.1 (OCH(CH₃)₂), 125.8–140.2 (aromatic carbons), 170.5–175.0 (COO⁻).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 451.8 [M–Na]⁻, consistent with the molecular formula C₂₀H₂₀ClNNa₂O₆.
Physicochemical Properties
The compound’s key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀ClNNa₂O₆ |
| Molecular Weight | 451.8 g/mol |
| Solubility | >10 mg/mL in water |
| Storage Conditions | 2–8°C, protected from light |
| SMILES | CCN1C(=C(C(C(=C1C(=O)[O-])C(=O)[O-])C₂=CC=CC=C₂Cl)C(=O)OC(C)C)C.[Na+].[Na+] |
Challenges and Alternative Approaches
Selective Esterification
Achieving selective esterification at position 5 without affecting the carboxyl groups at positions 2 and 3 requires careful control of reaction pH and temperature. Using bulky isopropyl groups minimizes unintended side reactions.
Salt Formation Efficiency
Neutralization with sodium hydroxide must be conducted in anhydrous ethanol to prevent hydrolysis of the ester group. The optimal pH for precipitation is 8.5–9.0, yielding >85% pure disodium salt.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it suitable for various pharmacological applications:
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be valuable in developing new antimicrobial agents.
Antiviral Activity
The compound has also shown potential as an antiviral agent. Studies have indicated its ability to inhibit viral replication, particularly against influenza virus strains. The mechanism appears to involve interference with viral enzymes critical for replication.
Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. Research has highlighted its cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
The compound induces apoptosis in cancer cells through multiple mechanisms, including enzyme inhibition and receptor modulation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique profile of disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-Chlorobenzyl)-N-(4-Ethoxyphenyl)-6-Oxo-Dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects on different cancer cell lines, disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate exhibited significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.
Case Study 2: Antiviral Efficacy Against Influenza Virus
A laboratory study demonstrated that the compound significantly reduced viral load in infected cells, suggesting its potential as a therapeutic agent against influenza infections.
Mechanism of Action
The mechanism of action of disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s unique features include:
- Disodium counterions (enhanced aqueous solubility).
- 4H-pyridine core (aromatic system with substituents at positions 1, 4, 5, and 6).
- Propan-2-yloxycarbonyl ester at position 4.
Table 1: Key Comparisons with Structural Analogs
Substituent Effects on Properties
- Chlorophenyl vs. Fluorophenyl : The 2-chlorophenyl group in the target compound may confer stronger lipophilicity compared to fluorophenyl analogs (e.g., Entry 11 in ), influencing membrane permeability .
- Ester vs. Sodium Salt : The disodium form of the target compound likely exhibits superior aqueous solubility versus dimethyl or tert-butyl esters (e.g., ), which are more lipophilic .
- Pyridine vs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A one-pot, multi-step synthesis involving Hantzsch dihydropyridine condensation is commonly employed. Key steps include:
- Esterification : Reacting 2-chlorobenzaldehyde with ethyl acetoacetate under acidic conditions to form the dihydropyridine core.
- Carboxylation : Introducing the propan-2-yloxycarbonyl group via nucleophilic acyl substitution.
- Disodium salt formation : Hydrolysis of ester groups using NaOH followed by ion exchange.
- Optimization: Monitor reaction progress via TLC and adjust temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to minimize byproducts. Use column chromatography for purification .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~5.5 ppm for dihydropyridine protons, δ ~170 ppm for carboxylate carbons) to verify substituent positions and stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion ([M–Na]⁻) and fragmentation patterns.
- IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and carboxylate bands (~1600 cm⁻¹).
- Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in buffers (pH 2–12) and polar aprotic solvents (DMSO, DMF). Measure saturation points via UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) over 4–8 weeks. Monitor hydrolysis of ester groups using HPLC with a C18 column and mobile phase (acetonitrile/0.1% TFA).
- pH-Dependent Stability : Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions .
Advanced Research Questions
Q. What experimental strategies can elucidate the degradation pathways of this compound under thermal stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures (typically >200°C for dihydropyridines).
- LC-MS/MS : Characterize degradation products (e.g., decarboxylated or de-esterified derivatives).
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways.
- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and reactive intermediates .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., calcium channels) given its structural similarity to dihydropyridine derivatives?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-nitrendipine as a competitive ligand in vascular smooth muscle membranes.
- Patch-Clamp Electrophysiology : Measure L-type calcium channel inhibition in HEK293 cells transfected with Cav1.2.
- Molecular Docking : Align the compound’s structure with known dihydropyridine receptor sites (e.g., PDB: 1T3S) using AutoDock Vina to predict binding affinity .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and metabolite profiles?
- Methodological Answer :
- In Silico ADME : Use SwissADME or ADMETLab to predict logP, bioavailability, and CYP450 metabolism.
- Metabolite Prediction : Apply BioTransformer 3.0 to simulate phase I/II metabolism (e.g., ester hydrolysis, glucuronidation).
- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB: 1AO6) to assess plasma protein binding .
Q. How should researchers address contradictions between experimental data (e.g., NMR shifts) and theoretical predictions for this compound?
- Methodological Answer :
- Re-examine Stereochemistry : Use NOESY NMR to confirm spatial arrangement of substituents.
- Solvent Effects : Compare experimental data in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts.
- DFT Refinement : Recalculate chemical shifts with solvent correction models (e.g., PCM) in Gaussian 16.
- Crystallographic Validation : If discrepancies persist, attempt single-crystal X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
